![molecular formula C14H9NO5 B14353742 2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid CAS No. 92262-74-3](/img/structure/B14353742.png)
2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzoebenzofuran-1-yl)acetic acid typically involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. One common method is the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal catalysts such as palladium or nickel. These methods are designed to maximize yield and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-nitrobenzoebenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Amiodarone
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
Uniqueness
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is unique due to its specific structural features and the presence of a nitro group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92262-74-3 |
|---|---|
Molecular Formula |
C14H9NO5 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C14H9NO5/c16-12(17)7-10-13-9-4-2-1-3-8(9)5-6-11(13)20-14(10)15(18)19/h1-6H,7H2,(H,16,17) |
InChI Key |
SBUTVHKNDLKSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


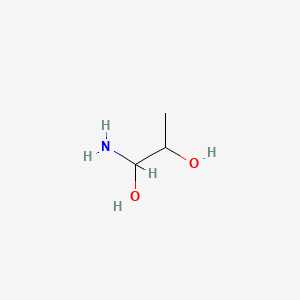
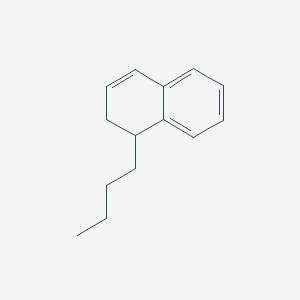
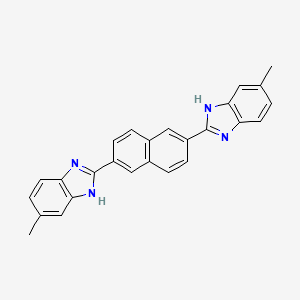
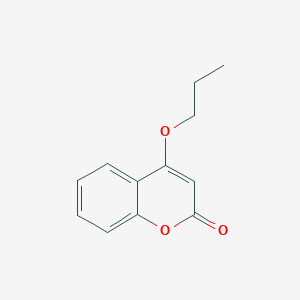
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
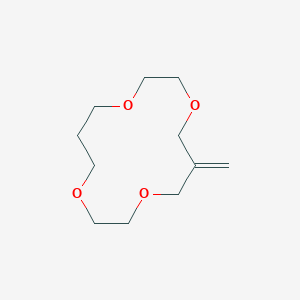


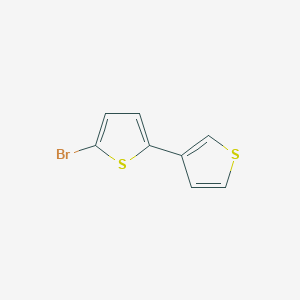
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
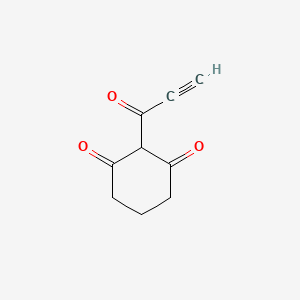

![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
